![molecular formula C18H20F3N3 B5727427 1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine, commonly known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. TFMPP is often used in combination with other drugs, such as benzodiazepines, to produce a euphoric effect. However, TFMPP has also shown potential for scientific research applications due to its mechanism of action and physiological effects.
Wirkmechanismus
TFMPP acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also has affinity for dopamine receptors, particularly the D2 receptor. The activation of these receptors leads to the release of neurotransmitters, such as serotonin and dopamine, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMPP are largely due to its interaction with serotonin and dopamine receptors. TFMPP has been shown to increase serotonin and dopamine release in the brain, leading to feelings of euphoria and relaxation. It also has anxiolytic and antidepressant effects, which may be related to its ability to modulate serotonin receptor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TFMPP in lab experiments is its ability to selectively activate serotonin and dopamine receptors. This allows researchers to study the specific effects of these neurotransmitters on behavior and mood. However, TFMPP has limitations in that it is a psychoactive drug and can produce unwanted side effects, such as hallucinations and anxiety. Additionally, its use in animal models may not accurately reflect its effects in humans.
Zukünftige Richtungen
Future research on TFMPP could focus on its potential use as a therapeutic agent for anxiety and depression. Studies could also investigate the underlying mechanisms of its anxiolytic and antidepressant effects. Additionally, research could explore the use of TFMPP in combination with other drugs to enhance its therapeutic effects while minimizing side effects. Finally, further studies could investigate the safety and efficacy of TFMPP in humans.
Synthesemethoden
The synthesis of TFMPP involves the reaction of 2-(trifluoromethyl)benzyl chloride with 1-(2-pyridinylmethyl)piperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of TFMPP as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
TFMPP has been studied for its potential use in treating various medical conditions such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent. Additionally, TFMPP has been used in research to study the role of serotonin receptors in the brain.
Eigenschaften
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3/c19-18(20,21)17-7-2-1-5-15(17)13-23-9-11-24(12-10-23)14-16-6-3-4-8-22-16/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOYQDVZLLABPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.